molecular formula C11H13NO2 B6283509 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 1179096-18-4

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile

Cat. No.: B6283509
CAS No.: 1179096-18-4
M. Wt: 191.23 g/mol
InChI Key: DOCIJUMCSDAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Cyanohydrin Chemistry and Strategic Intermediates

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile, also known as 4-isopropoxybenzaldehyde (B92280) cyanohydrin, belongs to the class of organic compounds known as cyanohydrins. Cyanohydrins are characterized by the presence of a cyano (-C≡N) and a hydroxyl (-OH) group attached to the same carbon atom. This structural motif makes them highly valuable strategic intermediates in organic synthesis. The formation of cyanohydrins is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.

The synthetic utility of cyanohydrins stems from the reactivity of both the nitrile and the hydroxyl functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles. The hydroxyl group can be protected, oxidized, or participate in esterification and etherification reactions. This versatility allows for the transformation of a simple aldehyde or ketone into a wide range of more complex molecules, including α-hydroxy acids, α-amino alcohols, and various pharmaceuticals and natural products.

Retrosynthetic Analysis and Positioning as a Key Building Block

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the carbon-cyanide bond, which points to its precursor, 4-(propan-2-yloxy)benzaldehyde.

This disconnection is based on the well-established cyanohydrin formation reaction, where a cyanide nucleophile attacks the electrophilic carbonyl carbon of an aldehyde. The precursor, 4-(propan-2-yloxy)benzaldehyde, is a readily available aromatic aldehyde. This straightforward retrosynthetic pathway highlights the role of this compound as a key building block, bridging simple starting materials to more elaborate molecular structures.

The synthesis of this compound is typically achieved through the reaction of 4-(propan-2-yloxy)benzaldehyde with a cyanide source. A common laboratory method involves the use of sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a proton source, such as a weak acid, to generate hydrogen cyanide (HCN) in situ. The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the cyanohydrin.

ReactantReagentProduct
4-(propan-2-yloxy)benzaldehydeSodium Cyanide (NaCN), Acetic AcidThis compound

This reaction is generally carried out under mild conditions and provides good yields of the desired product.

Overview of Research Significance within Advanced Synthetic Chemistry

The significance of this compound in advanced synthetic chemistry lies in its utility as a versatile intermediate for the synthesis of bioactive molecules, particularly in the pharmaceutical industry. google.com Cyanohydrins are recognized as important precursors for various active pharmaceutical ingredients (APIs). google.com The presence of the 4-(propan-2-yloxy)phenyl moiety is also of interest, as this structural feature is found in a number of pharmacologically active compounds.

The research focus on this compound is often as a reference standard for analytical purposes in pharmaceutical testing, ensuring the quality and purity of related synthetic products. biosynth.com Its value in advanced synthesis is therefore not just as a direct precursor, but also as a critical component in the broader landscape of drug discovery and development, where the synthesis of a wide range of structurally related compounds for biological screening is essential. The ability to readily synthesize and functionalize this compound makes it a valuable tool for medicinal chemists exploring the structure-activity relationships of new potential drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1179096-18-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-hydroxy-2-(4-propan-2-yloxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,1-2H3

InChI Key

DOCIJUMCSDAALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C#N)O

Purity

95

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a powerful strategy for the enantioselective formation of chiral molecules. In the context of 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile, this primarily involves the addition of a cyanide source to the prochiral carbonyl group of 4-(propan-2-yloxy)benzaldehyde, guided by a chiral catalyst.

Enantioselective Hydrocyanation of 4-(propan-2-yloxy)benzaldehyde

The core reaction for the synthesis is the enantioselective hydrocyanation of 4-(propan-2-yloxy)benzaldehyde. This reaction involves the addition of hydrogen cyanide (HCN) or a surrogate, such as trimethylsilyl (B98337) cyanide (TMSCN), across the aldehyde's carbonyl double bond. acs.org The use of a chiral catalyst is essential to control the stereochemistry of the newly formed chiral center, leading to an excess of one enantiomer over the other.

Various catalytic systems have been developed for the asymmetric hydrocyanation of aldehydes. acs.org These systems are designed to create a chiral environment around the substrate, which directs the nucleophilic attack of the cyanide ion to one face of the carbonyl group preferentially. The choice of catalyst, cyanide source, and reaction conditions plays a crucial role in determining both the yield and the enantiomeric excess (ee) of the final product. For instance, dual electrocatalysis has emerged as a modern approach for the enantioselective hydrocyanation of conjugated alkenes, highlighting the continuous innovation in this field. nih.govnih.gov

Design and Development of Chiral Catalytic Systems for Stereocontrol

Significant research has been dedicated to the design and development of chiral catalysts for asymmetric cyanohydrin synthesis. These catalysts are often metal-ligand complexes, where a metal center acts as a Lewis acid to activate the aldehyde, and a chiral ligand induces stereoselectivity.

Titanium-Based Catalysts: Chiral titanium complexes, particularly those involving salen-type ligands, have been extensively studied. nih.gov For example, catalysts generated in situ from tetraisopropyl titanate [Ti(OiPr)₄], a chiral ligand such as a cinchona alkaloid, and an achiral modified biphenol have proven effective for the asymmetric cyanation of various aldehydes and ketones. nih.gov These multicomponent systems can form well-defined catalytic species, such as (biphenoxide)Ti(OR*)(OiPr), which effectively control the stereochemical outcome of the reaction. nih.gov The use of binaphthyl Schiff base ligands with titanium has also shown high efficiency, achieving excellent enantioselectivity for aromatic aldehydes. rsc.org

Vanadium-Based Catalysts: Building on the understanding of titanium-salen catalysts, vanadium-based systems have been developed and, in some cases, have shown superior enantioselectivity. acs.orgnih.gov Chiral (salen)VO catalysts can effectively catalyze the asymmetric addition of TMSCN to aromatic aldehydes, often requiring very low catalyst loadings (e.g., 0.1 mol%) to achieve high enantiomeric excesses. acs.org Mechanistic studies suggest that these reactions may proceed through a bimetallic active species, similar to their titanium counterparts. acs.org

The following table summarizes the performance of representative chiral catalytic systems in the asymmetric silylcyanation of benzaldehyde (B42025), a close structural analog of 4-(propan-2-yloxy)benzaldehyde.

Catalyst SystemCyanide SourceSubstrateEnantiomeric Excess (ee)Reference
(R,R)-Titanium(salen)TMSCNBenzaldehyde84% (S) acs.org
(R,R)-Vanadium(salen)TMSCNBenzaldehyde92% (S) acs.org
Cinchona alkaloid/Ti(OiPr)₄/BiphenolCNCOOEtBenzaldehydeup to 96% nih.gov

Substrate Scope and Limitations in Asymmetric Induction

The effectiveness of a chiral catalytic system is often evaluated by its substrate scope—the range of substrates it can convert with high yield and enantioselectivity. While many catalysts show excellent results for simple aromatic aldehydes like benzaldehyde, their performance can vary with changes in the electronic and steric properties of the substituents on the aromatic ring.

For 4-(propan-2-yloxy)benzaldehyde, the presence of the moderately bulky, electron-donating isopropoxy group at the para position can influence the catalytic activity and stereoselectivity. Catalysts that are highly effective for benzaldehyde may require optimization to achieve similar results for this substituted analog. Generally, chiral metal-salen complexes exhibit broad tolerance for various functional groups. nih.gov However, achieving consistently high enantioselectivity across a wide range of substituted aromatic aldehydes remains a challenge, and the ideal catalyst is often substrate-dependent. nih.govchemrxiv.org The development of more general and highly enantioselective catalysts is an ongoing area of research. nih.govchemrxiv.orgnih.govacs.org

Chemoenzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry, often leading to products with very high enantiomeric purity. nih.gov

Enzymatic Formation via Nitrilases or Hydroxynitrile Lyases

The enzymatic synthesis of this compound can be achieved using two main classes of enzymes: hydroxynitrile lyases and nitrilases.

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the reversible addition of HCN to aldehydes or ketones. rsc.orgrsc.org HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with (R)-selective and (S)-selective HNLs being available. rsc.org For the synthesis of a specific enantiomer of this compound, one would select the appropriate HNL. For example, the (S)-selective HNL from Manihot esculenta (cassava) is known to accept a range of aromatic aldehydes. ebi.ac.uknih.gov

The reaction is typically performed in a two-phase system or in wet organic solvents to manage the concentrations of the substrates and suppress the non-enzymatic, racemic background reaction. rsc.orgresearchgate.net The choice of solvent and pH are critical parameters for optimizing both enzyme activity and enantioselectivity. nih.gov

Nitrilases: While HNLs synthesize cyanohydrins from aldehydes and cyanide, nitrilases work in the reverse direction, hydrolyzing nitriles to carboxylic acids. researchgate.net However, they can be used in a chemoenzymatic approach where a racemic cyanohydrin, produced chemically, is resolved through the enantioselective hydrolysis of one enantiomer by the nitrilase. This kinetic resolution process leaves the unreacted cyanohydrin enantiomer in high optical purity. researchgate.net The applicability of this method depends on the existence of a nitrilase that is highly enantioselective towards this compound.

The table below provides examples of HNLs and their selectivity.

EnzymeSourceSelectivityTypical SubstratesReference
PaHNLPrunus amygdalus (Almond)(R)Aromatic aldehydes rsc.org
MeHNLManihot esculenta (Cassava)(S)Aromatic/aliphatic aldehydes, ketones ebi.ac.uknih.gov
HbHNLHevea brasiliensis (Rubber tree)(S)Aromatic/aliphatic aldehydes ebi.ac.uk
GtHNLGranulicella tundricola(R)Aromatic aldehydes mdpi.comtudelft.nl

Rational and Directed Evolution of Biocatalysts for Improved Efficiency

Despite the high selectivity of natural enzymes, they may not be perfectly suited for industrial processes due to limitations in stability, activity, or substrate scope. Protein engineering techniques, such as rational design and directed evolution, are employed to overcome these limitations and create tailor-made biocatalysts. asm.org

Rational Design: This approach involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For instance, if the active site of an HNL is too small to efficiently accommodate the bulky isopropoxy group of 4-(propan-2-yloxy)benzaldehyde, amino acid residues lining the active site can be mutated to larger or smaller ones to improve substrate binding and catalytic efficiency. nih.gov

Directed Evolution: This powerful technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govresearchgate.net This process can be iterated to accumulate beneficial mutations, leading to biocatalysts with significantly enhanced activity, stability, or enantioselectivity for a specific substrate. asm.orgasm.org For example, directed evolution has been successfully used to enhance the performance of nitrilases for the hydrolysis of sterically hindered mandelonitrile (B1675950) derivatives, demonstrating its potential for creating enzymes that can process substrates like this compound with high efficiency. asm.orgjst.go.jp The development of efficient high-throughput screening methods is crucial for the success of directed evolution campaigns. nih.govsci-hub.se

Through these engineering efforts, biocatalysts can be optimized for the specific synthesis of this compound, making the chemoenzymatic route a highly attractive and sustainable manufacturing strategy.

Process Optimization for Green and Sustainable Production

The optimization of synthetic processes towards green and sustainable production is a cornerstone of modern chemistry. For the synthesis of this compound, this involves the application of the principles of green chemistry, such as waste reduction, use of renewable feedstocks, and employment of safer solvents and catalysts. A key area of development is the use of biocatalysis, which offers high selectivity under mild conditions.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of cyanide to aldehydes and ketones, providing an environmentally benign route to enantiopure cyanohydrins. The optimization of HNL-catalyzed synthesis focuses on several factors:

Enzyme Immobilization: Immobilizing HNLs on solid supports allows for their easy separation from the reaction mixture and repeated reuse, enhancing process economy. This technique also often improves enzyme stability in non-aqueous solvents.

Solvent Selection: Traditional organic solvents are often replaced with greener alternatives. Water is an ideal solvent for many HNLs, though biphasic systems or water-saturated organic solvents like ethyl acetate (B1210297) can be used to improve substrate solubility and suppress the non-enzymatic, racemic background reaction.

pH and Temperature Control: Optimizing pH and temperature is crucial for maximizing enzyme activity and stability. For most HNLs, slightly acidic conditions (pH 5.0-6.0) are optimal.

Cyanide Source: Instead of using highly toxic hydrogen cyanide gas, alternative in-situ cyanide sources like acetone (B3395972) cyanohydrin or ethyl cyanoformate can be employed to improve safety.

These optimization strategies lead to processes with higher yields, reduced environmental impact, and improved safety, aligning with the goals of sustainable chemical production.

Reaction Chemistry and Mechanistic Investigations of 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile

Derivatization Reactions and Functional Group Transformations

The presence of a hydroxyl and a nitrile group on the same carbon atom, the α-carbon, allows for a variety of chemical modifications. These transformations are crucial for the synthesis of a diverse range of downstream products, including α-hydroxy acids, β-amino alcohols, and other valuable chemical entities. nih.govadichemistry.com

Esterification, Etherification, and Silylation of the Hydroxyl Group

The hydroxyl group of 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile can be readily derivatized to form esters, ethers, and silyl (B83357) ethers. These reactions are often employed to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities that modulate the compound's properties.

Esterification: The esterification of cyanohydrins is a common transformation. For instance, reaction with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a suitable catalyst, can yield the corresponding acetate (B1210297) ester. This reaction effectively protects the hydroxyl group. pressbooks.pub The choice of anhydride and reaction conditions can influence the efficiency of the esterification process.

Etherification: The synthesis of α-alkoxyacetonitriles can be achieved through the etherification of the hydroxyl group. While direct alkylation of the cyanohydrin can be challenging under basic conditions due to the reversibility of cyanohydrin formation, indirect methods can be employed. For example, reaction with an alkyl halide in the presence of a base under phase-transfer conditions can facilitate the formation of the corresponding ether.

Silylation: The hydroxyl group can be protected by converting it into a silyl ether. This is typically achieved by reacting the cyanohydrin with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or imidazole. researchgate.netorganic-chemistry.org The resulting trimethylsilyl ether is generally more stable and can withstand a wider range of reaction conditions compared to the free hydroxyl group. The silylation of aromatic cyanohydrins can proceed efficiently to give the corresponding silyl-protected cyanohydrins in excellent yields. organic-chemistry.org

Reaction TypeTypical ReagentsProduct Type
EsterificationAcid Anhydride (e.g., Acetic Anhydride), Catalystα-Acyloxynitrile
EtherificationAlkyl Halide, Base, Phase-Transfer Catalystα-Alkoxyacetonitrile
SilylationSilyl Halide (e.g., TMSCl), Base (e.g., Triethylamine)α-Silyloxynitrile

Nitrile Hydrolysis and Reduction Pathways to Carboxylic Acids and Amines

The nitrile group is a versatile functional group that can be transformed into either a carboxylic acid or a primary amine, providing access to two important classes of organic compounds. libretexts.org

Nitrile Hydrolysis to Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric acid or sulfuric acid with heating, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. atamanchemicals.comgoogle.com The reaction initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org The hydrolysis of mandelonitrile (B1675950), a related compound, to mandelic acid is a well-established process. atamanchemicals.comwikipedia.org Similarly, this compound can be hydrolyzed to the corresponding 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetic acid.

Nitrile Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the nitrile to a primary amine upon workup. byjus.commasterorganicchemistry.com This reaction provides a synthetic route to β-amino alcohols, which are valuable building blocks in medicinal chemistry. The reduction of this compound would yield 2-amino-1-[4-(propan-2-yloxy)phenyl]ethanol.

TransformationTypical ReagentsProduct Functional Group
Nitrile HydrolysisH₃O⁺, heat or OH⁻, H₂O, heatCarboxylic Acid
Nitrile Reduction1. LiAlH₄, 2. H₂OPrimary Amine

Nucleophilic and Electrophilic Reactivity of the α-Carbon

The α-carbon of this compound, being attached to both an electron-withdrawing nitrile group and an oxygen atom, exhibits unique reactivity. After protection of the hydroxyl group, the α-hydrogen becomes acidic and can be removed by a strong base to generate a carbanion.

Nucleophilic Reactivity: The carbanion generated at the α-position is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, it can be alkylated by reacting with alkyl halides. pressbooks.publibretexts.org This provides a method for introducing alkyl substituents at the α-position, further diversifying the molecular framework. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often necessary to completely deprotonate the α-carbon. pressbooks.pub

Electrophilic Reactivity: While the unprotected α-carbon is not electrophilic, derivatization can alter its reactivity. For instance, conversion of the hydroxyl group to a good leaving group could potentially allow for nucleophilic substitution reactions at the α-carbon, although this is less common due to the presence of the adjacent nitrile group. More synthetically useful is the electrophilic character of the nitrile carbon itself, which is susceptible to attack by nucleophiles, as seen in the hydrolysis and reduction reactions.

Rearrangement Reactions and Their Mechanistic Elucidation

The cyanohydrin framework is susceptible to various rearrangement reactions, often under specific catalytic conditions. These rearrangements can lead to the formation of structurally diverse products.

Plausible Intramolecular Rearrangements of the Cyanohydrin Framework

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, analogous systems suggest potential pathways. One such plausible rearrangement is the Beckmann rearrangement of the corresponding oxime derivative. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.combyjus.com Conversion of the parent ketone (4-(propan-2-yloxy)benzaldehyde) to its oxime, followed by treatment with an acid catalyst, could induce a rearrangement to form an amide.

Another potential rearrangement involves the migration of the aryl group. For instance, treatment of aryl cyanohydrin carbonate esters with a strong base like LDA has been shown to induce a rearrangement to form aryl α-keto esters. researchgate.net This suggests that derivatization of the hydroxyl group can significantly influence the molecule's propensity to undergo rearrangement.

Investigation of Intermediates and Transition States via Kinetic Studies

The mechanisms of cyanohydrin reactions, including their formation, hydrolysis, and rearrangement, can be elucidated through kinetic studies and computational modeling. Kinetic analyses of cyanohydrin formation and cleavage, often enzyme-catalyzed, have provided insights into the reaction mechanisms, including the nature of the rate-determining step and the involvement of specific intermediates. nih.govnih.gov For non-enzymatic reactions, computational studies using methods like density functional theory (DFT) can be employed to model the reaction pathways and calculate the energies of transition states. nih.govacs.orgmit.edu Such studies can help in understanding the factors that control the reaction rates and selectivities. For example, computational models have been used to investigate the transition states in chemical reactions, providing a deeper understanding of the reaction dynamics. mit.edu

Cyclization and Heterocycle Formation via Intramolecular Processes

The strategic positioning of the hydroxyl and nitrile groups in this compound facilitates intramolecular reactions to form stable heterocyclic scaffolds. These reactions are typically promoted by acid or base catalysis, which activates the respective functional groups to participate in ring closure.

While direct intramolecular cyclization of this compound to simple nitrogen heterocycles is not extensively documented, analogous transformations of related cyanohydrins and other precursors suggest plausible pathways for the formation of rings such as oxazoles and isoxazoles.

One potential pathway involves the reaction of the cyanohydrin with a suitable electrophile, followed by cyclization. For instance, in the presence of an acid catalyst, the hydroxyl group can be protonated, making it a good leaving group. Subsequent attack by the nitrogen of the nitrile group, potentially after tautomerization or reaction with a nucleophile, could lead to a five-membered ring.

A notable related method is the copper-catalyzed [2 + 3] formal cyclization reaction between α-hydroxy ketones and arylacetonitriles, which yields 2,4,5-trisubstituted oxazoles acs.orgnih.gov. In a hypothetical scenario, if this compound were to react with a suitable α-hydroxy ketone under similar copper catalysis, it could potentially lead to the formation of a highly substituted oxazole (B20620). The mechanism would likely involve the formation of a ketenimine intermediate from the arylacetonitrile, followed by nucleophilic attack from the α-hydroxy ketone and subsequent cyclization and dehydration.

The following table summarizes representative examples of oxazole synthesis from related precursors, illustrating the potential for this class of reaction.

EntryReactant 1Reactant 2Catalyst / ConditionsProductYield (%)
12-hydroxy-1,2-diphenylethan-1-onePhenylacetonitrileCu(OTf)₂ / O₂2,4,5-triphenyloxazole85
21-hydroxy-1-phenylpropan-2-one4-MethoxyphenylacetonitrileCu(OAc)₂ / TEMPO5-methyl-2-(4-methoxyphenyl)-4-phenyloxazole78
32-hydroxy-1-(naphthalen-2-yl)ethan-1-oneTolunitrileCuI / DBU2-(4-methylphenyl)-4-(naphthalen-2-yl)oxazole92

This table presents data from analogous reactions to illustrate the synthesis of oxazoles and does not represent direct cyclization of this compound.

The intramolecular cyclization of this compound can also be envisioned to produce oxygen-containing heterocycles, such as derivatives of furanone or other related ring systems. This transformation would typically proceed under acidic conditions, where the nitrile group is hydrolyzed to a carboxylic acid or an amide, which then undergoes cyclization with the adjacent hydroxyl group.

The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid would yield an α-hydroxy acid. Subsequent intramolecular esterification (lactonization) would lead to the formation of a five-membered lactone (a dihydrofuran-2-one derivative). The reaction mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Further hydrolysis of the resulting imidic acid or amide intermediate yields the carboxylic acid. The final lactonization step is also acid-catalyzed, involving protonation of the carboxylic acid carbonyl to enhance its electrophilicity for attack by the hydroxyl group.

The table below provides hypothetical reaction conditions for the formation of an oxygen-containing heterocycle from our compound of interest, based on known organic transformations.

EntryStarting MaterialReagentsProposed Product
1This compoundH₂SO₄ (aq), Heat5-(4-(propan-2-yloxy)phenyl)dihydrofuran-2(3H)-one
2This compoundHCl (aq), Reflux5-(4-(propan-2-yloxy)phenyl)dihydrofuran-2(3H)-one
3This compoundPPA, HeatFuranone derivatives via dehydration and rearrangement

This table presents plausible, but not experimentally verified, pathways for the synthesis of oxygen-containing ring systems from the title compound.

Further research and experimental validation are necessary to fully elucidate the cyclization behavior of this compound and to optimize conditions for the selective synthesis of either nitrogen- or oxygen-containing heterocyclic compounds.

Structure Reactivity Relationship Studies of 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile and Its Analogs

Electronic and Steric Influence of the 4-(propan-2-yloxy)phenyl Moiety

The 4-(propan-2-yloxy)phenyl group, an isopropoxybenzene (B1215980) unit, attached to the chiral center of 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile plays a pivotal role in dictating the molecule's reactivity. This influence is a combination of electronic effects transmitted through the aromatic ring and steric effects arising from the bulk of the isopropoxy group.

The 4-isopropoxy group is considered an electron-donating group (EDG) due to the +R (resonance) effect of the oxygen lone pairs, which is partially offset by the -I (inductive) effect of the electronegative oxygen atom. utexas.edu In general, para-alkoxy groups have negative σₚ values, indicating their electron-donating nature. libretexts.org This electron donation increases the electron density in the aromatic ring and can influence the reactivity of the benzylic carbon.

To illustrate the expected electronic influence, a table of Hammett constants for related substituents is presented below.

Substituent (p-X)σₚElectronic Effect
-H0.00Neutral
-CH₃-0.17Electron-donating
-OCH₃-0.27Electron-donating
-OCH(CH₃)₂-0.29 (estimated)Electron-donating
-NO₂0.78Electron-withdrawing

Data for H, CH₃, and OCH₃ are standard literature values. The value for OCH(CH₃)₂ is an estimation based on the trend of increasing electron-donating character with increased alkyl substitution on the oxygen.

The three-dimensional arrangement of the 4-(propan-2-yloxy)phenyl moiety relative to the cyanohydrin core can significantly impact reactivity. The bulky isopropyl group can introduce steric hindrance, influencing the approach of reagents to the reactive centers. youtube.com The rotation around the bond connecting the phenyl ring and the chiral carbon atom can lead to different conformers with varying steric accessibility.

The preferred conformation will likely position the bulky isopropyl group away from the reaction center to minimize steric strain. This conformational bias can dictate the stereochemical outcome of subsequent reactions by selectively shielding one face of the molecule. For instance, in reactions involving the hydroxyl or cyano group, the orientation of the 4-(propan-2-yloxy)phenyl ring can influence the trajectory of the incoming reagent, leading to diastereoselectivity. researchgate.net

The steric hindrance provided by the isopropyl group can also be a determining factor in reactions sensitive to crowding. rsc.org Compared to a less bulky methoxy (B1213986) or ethoxy group, the isopropoxy group exerts a greater steric effect, which can be advantageous in directing reactions to less hindered positions or in controlling stereoselectivity. mdpi.com

Stereochemical Influence on Subsequent Reactions

The stereocenter at the carbon bearing the hydroxyl and cyano groups makes this compound a chiral molecule. chemtube3d.com This inherent chirality is a valuable asset in asymmetric synthesis, where it can be used to control the formation of new stereocenters.

In a multi-step synthesis, the existing stereocenter in an enantiomerically pure form of this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. uvic.ca For example, if the hydroxyl group is used to direct a reaction on a prochiral center elsewhere in a molecule to which the cyanohydrin is attached, the chiral environment created by the cyanohydrin can favor the formation of one diastereomer over the other.

Chiral cyanohydrins are versatile intermediates that can be converted into other valuable chiral building blocks, such as α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones. diva-portal.orgd-nb.info During these transformations, the original stereocenter can influence the stereochemistry of newly formed chiral centers. The degree of diastereoselectivity will depend on the nature of the reaction, the reagents used, and the conformational preferences of the molecule. thieme-connect.com

Reaction TypePotential Chiral ProductExpected Influence of Stereocenter
Reduction of nitrileChiral β-amino alcoholThe chiral center can direct the approach of the reducing agent, leading to a preferred diastereomer.
Hydrolysis of nitrileChiral α-hydroxy acidThe stereochemistry of the starting cyanohydrin is retained in the product.
Addition to an external prochiral centerDiastereomeric productsThe chiral cyanohydrin moiety acts as a chiral auxiliary, directing the stereochemical outcome.

Chiral pool synthesis is a strategy that utilizes readily available enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral molecules. studysmarter.co.ukankara.edu.tr Enantiopure cyanohydrins, which can be obtained through enzymatic resolution or asymmetric synthesis, are valuable components of the chiral pool. rsc.orgnih.gov

The enantiomeric purity of this compound is crucial when it is used as a starting material in a chiral pool approach. ddugu.ac.in High enantiomeric excess (ee) ensures that the subsequent synthetic steps proceed with high stereochemical fidelity, leading to a final product with the desired stereochemistry. The use of a starting material with low enantiomeric purity would result in a mixture of stereoisomers, which are often difficult and costly to separate. ddugu.ac.in The ability to synthesize single enantiomers is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. ankara.edu.tr

Hydrogen Bonding Networks and Intermolecular Interactions

The this compound molecule possesses functional groups capable of participating in hydrogen bonding: the hydroxyl group (-OH) as a hydrogen bond donor and acceptor, and the nitrogen atom of the cyano group (-C≡N) as a hydrogen bond acceptor. savemyexams.com These interactions can play a significant role in the solid-state structure and the behavior of the molecule in solution.

In the crystalline state, it is expected that these molecules would form an extensive network of intermolecular hydrogen bonds. researchgate.net The hydroxyl group of one molecule could interact with the hydroxyl group or the cyano group of a neighboring molecule. These hydrogen bonds would be a major contributor to the stability of the crystal lattice.

In solution, the ability to form hydrogen bonds will influence the solubility and reactivity of the compound. In protic solvents, the molecule can form hydrogen bonds with the solvent molecules. In non-polar solvents, intermolecular hydrogen bonding between the cyanohydrin molecules themselves could lead to the formation of dimers or larger aggregates. The specific nature of these intermolecular interactions can influence the reactivity of the functional groups by altering their accessibility and electronic properties. While no specific crystal structure data for this compound is publicly available, the general principles of hydrogen bonding in cyanohydrins suggest a complex and influential network of intermolecular forces. acs.org

Influence on Reaction Pathways and Selectivity

The chemical behavior of this compound, a cyanohydrin derived from 4-(propan-2-yloxy)benzaldehyde, is significantly influenced by the electronic and steric properties of its constituent functional groups. The interplay between the hydroxyl, cyano, and the para-substituted alkoxy group on the phenyl ring dictates the compound's reactivity and the selectivity of its transformations.

The formation of cyanohydrins, such as this compound, is a nucleophilic addition reaction to a carbonyl group. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the 4-(propan-2-yloxy) substituent, increase the electron density on the carbonyl carbon of the precursor aldehyde. This increased electron density reduces the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack by the cyanide ion compared to unsubstituted or electron-withdrawn benzaldehydes. askfilo.com

The general mechanism for cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The reaction is typically reversible and base-catalyzed. The equilibrium of this reaction is influenced by the steric hindrance around the carbonyl group.

Substituent at para-positionElectronic EffectPredicted Relative Rate of Cyanohydrin Formation
-NO₂ (Nitro)Strongly Electron-WithdrawingFastest
-CN (Cyano)Strongly Electron-WithdrawingFast
-Cl (Chloro)Electron-Withdrawing (Inductive)Moderate
-H (Hydrogen)Neutral (Reference)Baseline
-CH₃ (Methyl)Electron-DonatingSlow
-O-CH(CH₃)₂ (Isopropoxy)Strongly Electron-Donating (Resonance)Slowest

Once formed, the reactivity of this compound is characterized by the chemistry of its hydroxyl and nitrile functionalities. The hydroxyl group can be subject to esterification or etherification reactions, and it can also be eliminated to form an unsaturated nitrile. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing pathways to a variety of other functionalized molecules.

The 4-(propan-2-yloxy) group, being a bulky substituent, may also exert a steric influence on reactions occurring at the benzylic carbon, potentially affecting the stereoselectivity of subsequent transformations. However, without specific experimental data, the extent of this influence remains speculative.

Aggregation Behavior in Solution and Solid State

The aggregation behavior of this compound in both solution and the solid state is governed by intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

In solution, the hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds with solvent molecules or with other molecules of the same compound. The presence of the bulky isopropoxy group might influence the solvation shell and the ability of the molecules to self-associate through hydrogen bonding. In polar protic solvents, solvent-solute hydrogen bonds are expected to dominate, while in nonpolar solvents, solute-solute hydrogen bonding leading to the formation of dimers or higher-order aggregates is more likely.

In the solid state, the molecular packing and the resulting crystal structure are determined by a balance of various intermolecular interactions. Hydrogen bonding involving the hydroxyl and nitrile groups is expected to be a key factor in directing the crystal packing. The nitrile group can act as a hydrogen bond acceptor, forming C-H···N or O-H···N interactions. The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

While the specific crystal structure of this compound is not documented in the available literature, studies on related substituted phthalonitriles have shown that C-H···N and C-O···H hydrogen bonds are significant in their crystal structures, leading to the formation of network-like arrangements. researchgate.net It is plausible that similar interactions would play a crucial role in the solid-state assembly of this compound.

The potential for different packing motifs could give rise to polymorphism, where the compound can exist in different crystalline forms with distinct physical properties. The bulky and flexible nature of the isopropoxy group could also influence the packing efficiency and the resulting solid-state architecture.

Further experimental studies, such as X-ray crystallography and solid-state NMR, would be necessary to fully elucidate the aggregation behavior and the precise nature of the intermolecular interactions in the solid state for this compound.

Interaction TypePotential Role in AggregationExpected Phase
O-H···O Hydrogen BondingFormation of dimers or oligomersSolution (nonpolar solvents), Solid State
O-H···N Hydrogen BondingDirection of crystal packingSolid State
C-H···N Hydrogen BondingStabilization of crystal latticeSolid State
π-π StackingContribution to crystal stabilitySolid State
van der Waals ForcesOverall molecular packingSolution and Solid State

Advanced Spectroscopic and Structural Characterization in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Elucidation of Stereochemistry and Regiochemistry

In a typical ¹H NMR spectrum, the aromatic protons would exhibit a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene ring. The methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which would present as a doublet. The benzylic proton (CH-OH) would appear as a singlet, and the hydroxyl proton would also be a singlet, the chemical shift of which can be concentration and solvent dependent.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign the proton and carbon signals. For instance, an HMBC experiment would show correlations between the benzylic proton and the carbon atoms of the phenyl ring, as well as the nitrile carbon, confirming the core structure. The stereochemistry, specifically the enantiomeric purity of a chiral sample, would typically be determined using chiral resolving agents or chiral stationary phases in chromatography, often in conjunction with NMR analysis of the resulting diastereomeric derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (ortho to OCH(CH₃)₂)~6.9d~8.5
Aromatic (meta to OCH(CH₃)₂)~7.4d~8.5
Benzylic CH~5.5sN/A
Isopropoxy CH~4.6sept~6.0
Isopropoxy CH₃~1.3d~6.0
Hydroxyl OHVariable, depends on concentration and solvent

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules, such as the rotation around single bonds. For this compound, DNMR could be used to study the rotational barrier around the C-O bond of the isopropoxy group and the C-C bond connecting the phenyl ring to the chiral center.

By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. For example, at low temperatures, the rotation around a bond might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. From the coalescence temperature and the frequency difference between the signals of the different conformers, the energy barrier for the conformational change can be calculated. This provides valuable insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₃NO₂).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include the loss of the nitrile group (•CN), the hydroxyl group (•OH), or the entire cyanohydrin functional group. Another prominent fragmentation would be the cleavage of the isopropoxy group, leading to characteristic ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule and helps to confirm its structure. Predicted collision cross-section (CCS) values can also aid in structural confirmation by comparing experimental values with theoretical calculations.

Table 2: Predicted Mass Spectrometry Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺192.10192143.8
[M+Na]⁺214.08386152.5
[M-H]⁻190.08736145.9

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where one or more atoms in the molecule are replaced by their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful technique for elucidating reaction mechanisms. When used in conjunction with mass spectrometry, it allows for the tracking of atoms through a chemical transformation.

For instance, if this compound were to be used as a substrate in a reaction, labeling the nitrile nitrogen with ¹⁵N would allow researchers to follow the fate of the nitrile group. Any products containing the ¹⁵N label would be easily identified by the corresponding shift in their mass spectra. Similarly, deuterium labeling at specific positions could reveal information about bond-breaking and bond-forming steps in a reaction mechanism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would show characteristic absorption or scattering bands corresponding to the various functional groups present. A strong, sharp band around 2250 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group, with its broadness being a result of hydrogen bonding. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Nitrile (C≡N)Stretching2220 - 2260 (sharp)
Aromatic C=CStretching1450 - 1600
Ether C-OStretching1200 - 1250
Alcohol C-OStretching1000 - 1100

Identification of Key Vibrational Modes Associated with Reactivity

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. pressbooks.pub Each functional group possesses characteristic vibrational modes that absorb light at specific frequencies, creating a unique spectral fingerprint. For this compound, the key vibrational modes are associated with its hydroxyl (-OH), nitrile (-C≡N), ether (-C-O-C-), and substituted phenyl groups.

The reactivity of the molecule is directly linked to these functional groups. For instance, the hydroxyl group can undergo esterification or oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Monitoring the changes in the characteristic vibrational bands of these groups allows for real-time analysis of chemical reactions.

The nitrile stretching vibration (ν(C≡N)) is particularly noteworthy. It appears in a relatively uncongested region of the IR and Raman spectra, typically between 2200 and 2260 cm⁻¹. libretexts.orglibretexts.org Its Raman signal is often strong and sharp, making it an excellent probe for studying reactions involving this group. morressier.com The hydroxyl group's stretching vibration (ν(O-H)) gives rise to a strong, broad band in the IR spectrum, usually centered around 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. msu.edu The ether linkage shows a characteristic C-O-C asymmetric stretch between 1250 cm⁻¹ and 1050 cm⁻¹, a region often complicated by other absorptions. libretexts.orgspectroscopyonline.com

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)IntensityNotes
Hydroxyl (-OH)O-H stretch3600 - 32003600 - 3200Strong, Broad (IR)Frequency is sensitive to hydrogen bonding. msu.edu
Nitrile (-C≡N)C≡N stretch2260 - 22002260 - 2200Medium to Weak, SharpStrong and sharp in Raman spectra. libretexts.orgmorressier.com
Phenyl EtherAr-O-C stretch1260 - 1200 (asym)1260 - 1200Strong (IR)Phenyl alkyl ethers often show two bands. pressbooks.publibretexts.org
1050 - 1010 (sym)1050 - 1010Strong (IR)
Aromatic RingC=C stretch1600 & 15001600 & 1500Medium to WeakTwo characteristic bands are typical for benzene rings. libretexts.org
=C-H stretch3100 - 30003100 - 3000Medium to Weak
Isopropyl GroupC-H stretch2980 - 29502980 - 2950Strongsp³ C-H stretching. libretexts.org

In-situ Monitoring of Chemical Transformations

In-situ (in the reaction mixture) monitoring provides real-time data on the progress of a chemical reaction, offering insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, is exceptionally well-suited for this purpose due to its non-invasive nature. irdg.orgnih.gov

For the synthesis of this compound from its precursor, 4-isopropoxybenzaldehyde (B92280), one could monitor the reaction by tracking the disappearance of the aldehyde's characteristic carbonyl (C=O) stretching peak around 1700 cm⁻¹. Simultaneously, the appearance of the product's hydroxyl (-OH) and nitrile (-C≡N) bands would signal the formation of the cyanohydrin.

Conversely, for a subsequent transformation, such as the acid-catalyzed hydrolysis of the nitrile group to form 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetic acid, the key spectral event would be the gradual decrease in the intensity of the C≡N peak at ~2230 cm⁻¹ and the concurrent emergence of a strong, broad C=O stretching band for the carboxylic acid around 1700-1760 cm⁻¹. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water has a very weak Raman spectrum, minimizing interference with the signals of interest. irdg.org

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For chiral molecules like this compound, which has a stereocenter at the carbon bearing the hydroxyl and nitrile groups, single-crystal X-ray diffraction can unambiguously determine the absolute configuration (R or S). nih.gov This technique is also paramount for understanding how molecules pack together in the solid state, which is governed by a network of intermolecular interactions.

Strategies for Single Crystal Growth and Data Collection

The primary prerequisite for single-crystal X-ray analysis is the availability of a high-quality single crystal, typically with dimensions of at least 0.1 mm in all directions. youtube.com Growing such crystals is often the most challenging step in a crystallographic study. nih.gov For a small organic molecule like this compound, several common crystallization techniques can be employed:

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals. youtube.com

Solvent Diffusion (Layering): The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). A "poor" or "anti-solvent" (in which it is sparingly soluble) is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface. youtube.com

Vapor Diffusion: Similar to layering, this method involves placing a vial containing the dissolved compound inside a larger, sealed chamber that also contains an anti-solvent. The anti-solvent's vapor slowly diffuses into the vial, inducing crystallization.

Controlled Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature drops, solubility decreases, leading to crystal formation.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity at specific angles—is recorded by a detector. wikipedia.org Modern automated diffractometers systematically rotate the crystal to collect a complete dataset of these reflections.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The data from X-ray diffraction is used to generate a three-dimensional electron density map of the crystal's repeating unit (the unit cell), from which the positions of the atoms can be determined. Analysis of the crystal structure reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. The tendency for specific interactions to form is a key factor in crystal engineering. rsc.orgresearchgate.net

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding, driven by the potent hydrogen-bond donor of the hydroxyl group. researchgate.net Potential hydrogen-bond acceptors within the molecule include the nitrogen atom of the nitrile group, the oxygen atom of the ether linkage, and the oxygen atom of another molecule's hydroxyl group. These interactions can lead to the formation of distinct supramolecular patterns, such as chains or dimers.

C-H···O and C-H···N interactions: Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring. researchgate.net

Van der Waals forces: Non-specific attractive and repulsive forces that contribute to dense packing.

The interplay of these varied interactions dictates the final crystal packing arrangement, influencing physical properties such as melting point, solubility, and stability.

Interactive Table: Potential Hydrogen Bonding Interactions in Crystalline this compound
Donor GroupAcceptor GroupType of InteractionExpected D···A Distance (Å)Significance
Hydroxyl (O-H)Hydroxyl Oxygen (O-H)Strong Hydrogen Bond2.5 - 2.9Can form chains or dimers.
Hydroxyl (O-H)Nitrile Nitrogen (C≡N)Strong Hydrogen Bond2.7 - 3.1A primary interaction directing packing.
Hydroxyl (O-H)Ether Oxygen (C-O-C)Moderate Hydrogen Bond2.7 - 3.2Competes with stronger acceptors.
Aryl/Alkyl (C-H)Hydroxyl Oxygen (O-H)Weak Hydrogen Bond3.0 - 3.8Contributes to lattice stabilization. nih.gov
Aryl/Alkyl (C-H)Nitrile Nitrogen (C≡N)Weak Hydrogen Bond3.1 - 3.8Further stabilizes the 3D network.

D···A represents the distance between the donor and acceptor atoms.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors that govern a molecule's reactivity and stability. For 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile, such calculations would provide fundamental insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with others. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ether groups, due to the presence of lone pair electrons. The LUMO would likely be centered on the antibonding π* orbitals of the phenyl ring and the nitrile group.

Table 1: Illustrative Reactivity Descriptors from Quantum Chemical Calculations This table presents hypothetical but plausible values for this compound to illustrate the typical output of quantum chemical calculations. These are not based on published experimental data.

DescriptorPredicted ValueSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO -0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE) 5.7 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Charge on O (hydroxyl) -0.75 eIndicates a high negative charge, suggesting a site for electrophilic attack or hydrogen bond donation.
Mulliken Charge on N (nitrile) -0.50 eIndicates a significant negative charge, highlighting its role as a potential nucleophilic site or hydrogen bond acceptor.

Electrostatic Potential Surface (EPS) Mapping for Reaction Site Prediction

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive behavior of a molecule, particularly for non-covalent interactions and electrophilic/nucleophilic attacks. researchgate.net

Different colors on the EPS map denote varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show:

Negative Regions: Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group. These areas are the most likely sites for interaction with electrophiles or for acting as hydrogen bond acceptors.

Positive Regions: Primarily located around the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack or for acting as a hydrogen bond donor.

This visual information complements FMO analysis by providing a more intuitive picture of charge distribution and its implications for reactivity. youtube.com

Stability and Tautomerism Studies

Computational methods are frequently used to assess the relative stability of different isomers or tautomers of a molecule. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. While the core structure of this compound, a cyanohydrin, does not exhibit classic keto-enol tautomerism, the stability of the cyanohydrin functional group itself is a key consideration.

Cyanohydrins can exist in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide. fiveable.me This dissociation is a reversible reaction. Quantum chemical calculations can be employed to determine the thermodynamic stability of the cyanohydrin by calculating the Gibbs free energy change (ΔG) for the dissociation reaction. A negative ΔG would suggest that the dissociation is spontaneous under standard conditions, while a positive ΔG would indicate that the cyanohydrin form is more stable. Furthermore, these calculations can model the transition state of the dissociation process to determine the activation energy barrier, providing insight into the kinetic stability of the compound.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing detailed information about conformational changes and interactions with the surrounding environment, such as a solvent. rsc.org

Exploration of Conformational Landscape in Solution

This compound possesses several rotatable single bonds, including the C-O bonds of the ether linkage and the C-C bond connecting the stereocenter to the phenyl ring. Rotation around these bonds gives rise to various conformers, each with a different spatial arrangement and potential energy.

MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over a period of time. By analyzing the simulation trajectory, one can identify the most populated (and thus most stable) conformational states in a given solvent. This analysis reveals the preferred three-dimensional structure of the molecule, which is crucial for understanding its biological activity or its interactions with other molecules. The results are often visualized using a Ramachandran-like plot showing the probability distribution of key dihedral angles.

Table 2: Key Dihedral Angles for Conformational Analysis This illustrative table identifies the principal rotatable bonds in this compound that would be analyzed in an MD simulation.

Dihedral AngleAtoms Defining the AngleSignificance
τ1 C(ring)-C(ring)-O-C(isopropyl)Defines the orientation of the propan-2-yloxy group relative to the phenyl ring.
τ2 C(ring)-O-C(isopropyl)-HDescribes the rotation of the isopropyl group.
τ3 C(ring)-C(stereocenter)-O-HDefines the orientation of the hydroxyl group.
τ4 O-C(stereocenter)-C(ring)-C(ring)Describes the rotation of the substituent group relative to the phenyl ring.

Modeling of Solvation Effects on Reactivity and Stability

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules (like water or acetonitrile) in the simulation box, one can model specific interactions such as hydrogen bonding between the solvent and the solute. rsc.org

For this compound, simulations in a polar protic solvent like methanol (B129727) would show strong hydrogen bonding interactions with the hydroxyl group and the nitrile nitrogen. These interactions would stabilize the molecule and influence its preferred conformation. In contrast, a simulation in a nonpolar solvent would feature weaker, non-specific van der Waals interactions.

By calculating the potential mean force (PMF) along a reaction coordinate, MD simulations can also be used to understand how the solvent affects the energy barriers of chemical reactions, thereby modeling its influence on reactivity. For instance, a polar solvent might stabilize a charge-separated transition state, accelerating a reaction compared to its rate in a nonpolar solvent. nih.gov

Reaction Mechanism Predictions and Transition State Calculations

The formation of this compound, a cyanohydrin, proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-(propan-2-yloxy)benzaldehyde. Computational chemistry provides powerful tools to elucidate the intricate details of this reaction mechanism, including the identification of transition states and the calculation of activation energies.

The generally accepted mechanism involves a two-step process. First, the cyanide nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This step is typically the rate-determining step. Subsequently, the alkoxide intermediate is protonated, often by a molecule of hydrogen cyanide (HCN) or another proton donor in the reaction medium, to yield the final cyanohydrin product and regenerate the cyanide catalyst.

Theoretical studies, often employing Density Functional Theory (DFT) methods, can model this pathway to predict the geometries of the reactant, transition state, intermediate, and product. Transition state theory is then used to calculate the reaction rate constants from the computed activation energies. For analogous reactions, such as the formation of mandelonitrile (B1675950) from benzaldehyde (B42025) and HCN, computational studies have provided detailed insights into the reaction coordinates and the influence of catalysts or solvent molecules.

Potential Energy Surface (PES) Scans for Complex Reactions

Disclaimer: Specific Potential Energy Surface (PES) scans for the formation of this compound have not been reported in the scientific literature. The following section describes the methodology and expected findings based on computational studies of similar nucleophilic addition reactions.

Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the energy of a chemical system as a function of its geometry. For the formation of this compound, a relaxed PES scan can be performed to map out the reaction pathway. This typically involves systematically varying a key geometric parameter, such as the distance between the nucleophilic cyanide carbon and the electrophilic carbonyl carbon, while allowing all other geometric parameters to relax to their minimum energy arrangement.

The resulting energy profile provides critical information about the reaction mechanism. It allows for the identification of energy minima corresponding to the reactant (4-(propan-2-yloxy)benzaldehyde and cyanide ion) and the final product, as well as any intermediates. More importantly, the PES scan can locate the maximum energy point along the reaction coordinate, which corresponds to the transition state structure.

A hypothetical energy profile for the formation of a cyanohydrin, derived from the principles of PES scans, is presented below. This profile illustrates the energy changes as the cyanide nucleophile approaches the carbonyl carbon.

Reaction Coordinate (C-CN distance)Relative Energy (kcal/mol)Structure Description
3.0 Å0.0Reactants (separated)
2.5 Å-1.5Approaching reactants
2.0 Å5.0Rising towards transition state
1.7 Å 12.5 Transition State (TS)
1.5 Å-15.0Tetrahedral Intermediate
Post-Protonation-25.0Product

Note: The data in this table is hypothetical and serves to illustrate the typical results of a PES scan for a cyanohydrin formation reaction.

By analyzing the geometry of the transition state, chemists can gain insights into the factors that influence the reaction rate. For instance, the bond lengths and angles at the transition state can reveal the degree of bond formation and breaking.

Computational Modeling of Catalytic Cycles and Enzyme Active Sites

Disclaimer: While no specific computational models for the enzymatic synthesis of this compound were found, this section discusses the computational modeling of hydroxynitrile lyases (HNLs), enzymes that catalyze the formation of similar cyanohydrins, to illustrate the methodologies used in this field.

The synthesis of cyanohydrins can be catalyzed by enzymes known as hydroxynitrile lyases (HNLs). These enzymes are of significant interest for their ability to produce chiral cyanohydrins with high enantioselectivity. Computational modeling plays a crucial role in understanding the mechanisms of these enzymes and in engineering them for improved performance.

Molecular docking and molecular dynamics (MD) simulations are primary tools for studying enzyme-substrate interactions. Docking studies can predict the preferred binding orientation of a substrate, such as 4-(propan-2-yloxy)benzaldehyde, within the active site of an HNL. These models help identify key amino acid residues that interact with the substrate through hydrogen bonding, hydrophobic interactions, or electrostatic forces.

MD simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to observe the conformational changes that occur during the catalytic process. These simulations can reveal how the flexibility of the active site accommodates the substrate and facilitates the chemical reaction. For example, simulations have shown how the movement of certain residues can regulate the size of the active site cavity, influencing substrate specificity.

Quantum mechanics/molecular mechanics (QM/MM) calculations are often employed to model the reaction mechanism within the enzyme's active site. In this hybrid approach, the reacting species (substrate and key catalytic residues) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for an accurate description of the bond-breaking and bond-forming events of the catalytic cycle.

Studies on HNLs have identified a catalytic triad, often composed of serine, histidine, and aspartate residues, as being crucial for activity. Computational models help to elucidate the specific roles of these residues in proton transfer and stabilization of the transition state.

Catalytic Residue (Example from Hevea brasiliensis HNL)Putative Role in Cyanohydrin Synthesis
Serine (e.g., Ser80)Acts as a general acid/base to deprotonate the substrate's hydroxyl group (in the reverse reaction) or protonate the alkoxide intermediate.
Histidine (e.g., His235)Part of the catalytic triad, facilitates proton transfer.
Aspartate (e.g., Asp207)Orients and activates the histidine residue.
Lysine (e.g., Lys236)Stabilizes the negatively charged cyanide ion and positions the substrate correctly.
Threonine (e.g., Thr11)Helps in orienting the substrate within the active site.

Note: This table is based on data for known hydroxynitrile lyases and serves as an example of the kind of information derived from computational and experimental studies of these enzymes.

Through such computational investigations, researchers can predict how mutations to active site residues might alter an enzyme's activity or enantioselectivity, guiding efforts in protein engineering to create novel biocatalysts.

Applications in Complex Chemical Synthesis and Materials Science

Role as a Chiral Building Block for Agrochemical and Pharmaceutical Precursors

The chirality centered at the carbon atom bearing both the hydroxyl and nitrile groups makes 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile a significant precursor for enantiomerically pure molecules, which are crucial in the agrochemical and pharmaceutical industries.

Synthetic pyrethroids are a major class of insecticides widely used in agriculture and household applications. wikipedia.org A key structural feature of many potent pyrethroids, particularly Type II pyrethroids, is the α-cyano alcohol moiety. wikipedia.org The synthesis of these insecticides often relies on the esterification of a suitable cyclopropanecarboxylic acid with an α-cyano alcohol.

A pivotal intermediate for the synthesis of several pyrethroid insecticides, such as Fenpropathrin and Tau-fluvalinate, is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. cookechem.comnih.gov This intermediate is typically formed from 3-phenoxybenzaldehyde (B142659) and a cyanide source. biosynth.comgoogle.comgoogle.com The resulting cyanohydrin is then esterified to yield the final insecticidal compound. nih.gov

This compound is a structural analog of this key precursor. It serves as a similar chiral building block for the synthesis of other pyrethroid derivatives where the 3-phenoxyphenyl group is replaced by a 4-(propan-2-yloxy)phenyl group. The fundamental synthetic strategy remains the same, highlighting the importance of this class of cyanohydrins as essential components for creating a diverse range of effective insecticides.

Table 1: Key Intermediates in Pyrethroid Synthesis

Intermediate CompoundCorresponding Pyrethroid ExampleSynthetic Role
2-hydroxy-2-(3-phenoxyphenyl)acetonitrileFenpropathrin nih.govProvides the α-cyano alcohol moiety for esterification. cookechem.combiosynth.com
This compoundAnalogous Pyrethroid DerivativesServes as a structural analog for creating pyrethroids with a modified aromatic group.

The functional groups of this compound allow for its incorporation into a variety of biologically active molecules beyond agrochemicals. The nitrile and hydroxyl groups can be chemically transformed into amines, carboxylic acids, and esters, which are common functionalities in pharmaceutical compounds. researchgate.netyoutube.com

A notable example of a structurally related compound is 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile, which is recognized as Impurity H of the beta-blocker drug, Atenolol. echemi.comnih.gov The synthesis of Atenolol and its derivatives involves the reaction of a substituted hydroxyphenyl compound with epichlorohydrin, followed by reaction with an amine. nih.govslideshare.net The presence of the 4-hydroxyphenylacetonitrile framework in this impurity demonstrates how the core structure of this compound can be a key component of pharmaceutical scaffolds. This highlights its potential as a starting material or intermediate for the synthesis of new therapeutic agents.

Utilisation in Polymer Chemistry and Functional Materials

The reactivity of the hydroxyl and nitrile groups also positions this compound as a candidate for applications in polymer science, where it can be used to create specialized monomers or modify polymer properties.

Functional monomers are essential for building polymers with tailored properties. The structure of this compound contains a phenyl ring and reactive handles (hydroxyl and nitrile groups) that can be chemically modified to produce novel monomers. For instance, the core structure could be derivatized to form styrenic or acrylic monomers, which can then be polymerized.

Furthermore, molecules with multiple reactive sites can act as cross-linking agents, which form bridges between polymer chains to enhance mechanical strength and thermal stability. The hydroxyl and nitrile groups on this compound could potentially be utilized in separate reactions to link different polymer chains, thereby creating a cross-linked network.

Polymerization initiators are substances that start the chain-growth polymerization process. Compounds containing hydroxyl groups are known to act as initiators for certain types of polymerization, such as ring-opening polymerization. google.com The hydroxyl group on this compound could potentially initiate the polymerization of cyclic monomers like lactones or epoxides. Some azo initiators are specifically designed with hydroxyl groups to introduce this functionality at the terminus of a polymer chain. fujifilm.com

Additionally, some photopolymerization initiators, which generate radicals upon exposure to light, share structural similarities with this compound, often containing aromatic rings and hydroxyl groups. tcichemicals.com This suggests a potential application for derivatives of this compound as photoinitiators in UV-curable resins and coatings.

Emerging Applications in Green Chemistry and Sustainable Technologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mostwiedzy.pl The use of biocatalysis and chiral building blocks are key principles in this field.

The enantioselective synthesis of cyanohydrins using enzymes, specifically hydroxynitrile lyases (HNLs), is a well-established green methodology. rsc.orgrsc.org This biocatalytic approach allows for the production of enantiomerically pure cyanohydrins under mild reaction conditions, avoiding the need for harsh chemicals or protecting groups. rsc.orgacs.org Applying this technology to the synthesis of this compound would yield an enantiopure chiral building block through a sustainable process.

Furthermore, the use of lipases for the kinetic resolution of racemic cyanohydrins or their derivatives is another powerful biocatalytic strategy. nih.govresearchgate.net This involves the selective reaction of one enantiomer, allowing for the separation of the two. nih.gov These enzymatic methods not only provide access to optically pure compounds essential for the pharmaceutical and agrochemical industries but also align with the principles of green chemistry by reducing waste and energy consumption. acs.orgmdpi.com The development of such biocatalytic routes for this compound represents a significant emerging application in sustainable technology. bohrium.comresearchgate.net

Synthesis of Bio-based Chemicals from Renewable Feedstocks

The transition from petrochemical-based manufacturing to processes utilizing renewable resources is a cornerstone of green chemistry. Lignocellulosic biomass, the most abundant form of terrestrial biomass, is a rich source of aromatic compounds, which can serve as precursors for a wide array of valuable chemicals. frontiersin.orgacs.orgnih.gov

The synthesis of this compound could potentially begin with aromatic aldehydes derived from lignin, a key component of lignocellulosic biomass. frontiersin.orgresearchgate.net Lignin depolymerization can yield a variety of phenolic compounds, including 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes. acs.orgnih.govresearchgate.net Through established chemical modifications, such as etherification to introduce the propan-2-yloxy group, these renewable aromatic aldehydes can be converted into the direct precursor for the target cyanohydrin.

Once synthesized, this compound can serve as a valuable building block for a range of bio-based chemicals. A significant application of cyanohydrins is their conversion to alpha-hydroxy acids, which are important in the pharmaceutical and polymer industries. d-nb.infoscispace.comyoutube.com The hydrolysis of the nitrile group in the target compound would yield 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetic acid, a functionalized alpha-hydroxy acid that could be a monomer for specialty polyesters or a precursor for bioactive molecules.

The versatility of cyanohydrins extends to their use in the synthesis of other important organic molecules. For instance, they can be converted into β-amino alcohols, α-hydroxy aldehydes, and various heterocyclic compounds, all of which have applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org The presence of the propan-2-yloxy group on the phenyl ring of this compound could impart specific properties, such as improved solubility or modified biological activity, to the resulting bio-based products.

Table 1: Potential Bio-based Chemicals Derived from Lignin via Aryl Cyanohydrin Intermediates This table presents a hypothetical pathway to valuable chemicals from lignin, illustrating the potential role of compounds like this compound.

Precursor from LigninIntermediate AldehydePotential Cyanohydrin IntermediatePotential Bio-based ProductApplication Area
p-Coumaryl alcohol4-Hydroxybenzaldehyde2-hydroxy-2-(4-hydroxyphenyl)acetonitrile4-Hydroxymandelic acidPharmaceuticals, Polymers
Coniferyl alcoholVanillin2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrileVanillic acid, Vanillylmandelic acidFlavors, Pharmaceuticals
Sinapyl alcoholSyringaldehyde2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrileSyringic acidPharmaceuticals, Antioxidants
Modified Lignin Monomer4-(propan-2-yloxy)benzaldehydeThis compound 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetic acidSpecialty Polymers, Fine Chemicals

Development of Recyclable Catalytic Systems

The economic and environmental viability of chemical processes heavily relies on the efficiency and recyclability of the catalysts employed. The synthesis of cyanohydrins, including this compound, can be achieved through various catalytic methods, with a growing emphasis on the use of recyclable systems. nih.govnih.gov

Heterogeneous Catalysts:

Solid-supported catalysts offer significant advantages in terms of separation from the reaction mixture and potential for reuse. Polymer-supported catalysts, for instance, have been successfully used for the cyanation of aldehydes. nih.gov A polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst has demonstrated high efficiency in the synthesis of cyanohydrin carbonates and acetates, with the catalyst being easily recovered and reused with minimal loss of activity. nih.gov Such systems could be adapted for the synthesis of this compound, offering a sustainable route to this valuable intermediate.

Vanadium and titanium-based salen complexes are another class of catalysts that have shown high enantioselectivity in the synthesis of cyanohydrins from aromatic aldehydes. acs.org These metal complexes can be immobilized on solid supports to facilitate their recovery and reuse, making them attractive for industrial applications.

Biocatalysts:

Enzymes, particularly hydroxynitrile lyases (HNLs), are highly efficient and stereoselective catalysts for the synthesis of cyanohydrins. rsc.orgrsc.orgresearchgate.net The immobilization of these enzymes on various supports, such as cellulose (B213188) or glass beads, allows for their repeated use in batch or continuous flow reactors. uni-stuttgart.de Immobilized HNLs have been shown to catalyze the synthesis of a variety of aromatic cyanohydrins with high yields and enantiomeric excesses. nih.govnih.gov This biocatalytic approach offers a green and sustainable method for the production of chiral cyanohydrins like this compound.

The reusability of these catalytic systems is a key factor in their practical application. Studies on immobilized enzymes and polymer-supported catalysts have demonstrated their robustness over multiple reaction cycles.

Table 2: Performance and Recyclability of Catalytic Systems in Aromatic Cyanohydrin Synthesis This table provides representative data on the efficiency and reusability of different types of recyclable catalysts in the synthesis of aromatic cyanohydrins, analogous to the synthesis of this compound.

Catalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (%)Number of CyclesReference
Polymer-supported TBDp-Anisaldehyde95 (1st run), 94 (2nd run), 93 (3rd run), 92 (4th run)N/A4 nih.gov
Immobilized Prunus dulcis HNLBenzaldehyde (B42025)9399Not specified nih.gov
Vanadium(IV)-salen complexBenzaldehyde>9591Not specified acs.org
Immobilized Alcaligenes faecalis nitrilase (for hydrolysis)(R,S)-Mandelonitrile>99 (for R-mandelic acid)>99Not specified researchgate.netnih.gov
Chiral Ionic Liquid CatalystCyclopentadiene and crotonaldehyde95 (1st run), 63 (6th run)87 (1st run), 79 (6th run)6 nih.gov

No Published Research Found on the Environmental Fate and Degradation of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific research was identified on the environmental and degradation pathways of the chemical compound this compound. Therefore, the detailed article on its photolytic, hydrolytic, and biological degradation, as well as the development of advanced analytical methods for its environmental fate studies, cannot be generated at this time due to the absence of available data.

Similarly, no literature was found detailing the development of specific analytical methods for monitoring this particular compound in environmental matrices. While general analytical techniques for a wide range of organic compounds exist, there is no research tailored to the unique properties and potential environmental concentrations of this compound.

Without any foundational research, the creation of an authoritative and factual article on the environmental and degradation pathways of this compound is not possible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. Further research is needed in the scientific community to investigate the environmental behavior of this compound to enable a thorough understanding of its potential impacts.

Environmental and Degradation Pathway Research of 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile

Advanced Analytical Method Development for Environmental Fate Studies

Trace Analysis in Complex Matrices for Research Purposes

The trace analysis of a specific organic compound like 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile in complex environmental matrices such as soil, sediment, and water would necessitate the development of highly sensitive and selective analytical methods. The primary challenge lies in isolating and quantifying the target analyte at very low concentrations amidst a multitude of interfering substances.

A typical analytical approach would involve several key stages: sample collection and preservation, extraction, clean-up, and instrumental analysis.

Sample Preparation:

Extraction: For water samples, solid-phase extraction (SPE) would be a common technique. SPE cartridges packed with a suitable sorbent material would be used to retain the target compound from a large volume of water, which is then eluted with a small volume of an organic solvent, thereby concentrating the analyte. For solid matrices like soil and sediment, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent system would be employed to efficiently extract the compound from the matrix.

Clean-up: The crude extract would likely require a clean-up step to remove co-extracted matrix components that could interfere with the final analysis. This could be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil, or by employing dispersive solid-phase extraction (d-SPE), commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Instrumental Analysis:

High-performance liquid chromatography (HPLC) coupled with a highly sensitive detector would be the most probable analytical technique.

HPLC-UV: As a preliminary method, HPLC with a diode-array detector (DAD) or a variable wavelength UV detector could be used. However, its selectivity might be insufficient for complex matrices.

LC-MS/MS: For definitive identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers excellent sensitivity and selectivity by separating the compound chromatographically and then identifying it based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.

The development of such a method would involve the optimization of numerous parameters, including the chromatographic conditions (column type, mobile phase composition, flow rate) and the mass spectrometer settings (ionization mode, precursor and product ions, collision energy).

Illustrative Method Performance Data (Hypothetical)

The following table illustrates the type of performance data that would be generated during the validation of an analytical method for a compound similar to this compound.

MatrixAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
River WaterLC-MS/MS0.5 ng/L1.5 ng/L95 ± 4< 5
Wastewater EffluentLC-MS/MS2 ng/L6 ng/L88 ± 7< 10
SoilLC-MS/MS0.1 µg/kg0.3 µg/kg92 ± 6< 8
SedimentLC-MS/MS0.2 µg/kg0.6 µg/kg85 ± 9< 12

This table is for illustrative purposes only and does not represent actual data for this compound.

Methodologies for Isotopic Tracer Studies in Environmental Simulations

Isotopic tracer studies are powerful tools for elucidating the environmental fate and degradation pathways of organic compounds. By introducing a molecule that has been synthesized with one or more of its atoms replaced by a stable isotope (e.g., Carbon-13, Nitrogen-15, or Deuterium), researchers can track the compound and its transformation products in simulated environmental systems.

Synthesis of Labeled Compound:

The first step would be the chemical synthesis of isotopically labeled this compound. For example, a common approach would be to synthesize the molecule with one or more ¹²C atoms in the phenyl ring replaced with ¹³C. This would result in a molecule with a higher molecular weight that can be distinguished from the unlabeled compound by mass spectrometry.

Environmental Simulation:

The labeled compound would then be introduced into controlled laboratory systems that simulate natural environments, such as:

Aerobic and Anaerobic Water-Sediment Systems: These microcosms would be used to study the biodegradation and partitioning of the compound under different redox conditions.

Soil Microcosms: These would be used to investigate the degradation, sorption, and potential for leaching in different soil types.

Photodegradation Studies: The labeled compound would be exposed to simulated sunlight in aqueous solutions to determine its susceptibility to photolysis.

Analysis and Pathway Elucidation:

At various time points, samples would be collected from the microcosms and analyzed, typically by LC-MS/MS or high-resolution mass spectrometry (HRMS). The mass spectrometer would be configured to detect the labeled parent compound and any potential degradation products that retain the isotopic label. By identifying the chemical structures of these labeled metabolites, a degradation pathway can be proposed.

Illustrative Data from a Hypothetical Isotopic Tracer Study

The following table provides a hypothetical example of the kind of data that could be generated from a soil microcosm study with ¹³C-labeled this compound.

Time (days)¹³C-Parent Compound (% of initial)¹³C-Metabolite A (%)¹³C-Metabolite B (%)¹³C-Bound Residues (%)¹³CO₂ (%)
01000000
77510582
14501812155
302025182512
60515104030

This table is for illustrative purposes only and does not represent actual data for this compound.

This type of data would allow researchers to calculate the rate of degradation of the parent compound and to identify the major transformation products and their temporal evolution, ultimately leading to an understanding of the environmental fate of the chemical.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 2 4 Propan 2 Yloxy Phenyl Acetonitrile

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Future research into 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile is poised to uncover novel reactivity patterns by moving beyond traditional cyanohydrin chemistry. A particularly promising and unconventional avenue lies in the exploration of its photoredox properties. Recent studies have shown that cyanohydrin anions can be photoexcited by visible light upon deprotonation. researchgate.netacs.org This opens up the possibility of using this compound as a photoactive species in redox-neutral reactions, such as the acylarylation of olefins, without the need for external oxidants or transition metals. researchgate.net

Furthermore, the radical-mediated intramolecular translocation of the cyano group presents another area for investigation. researchgate.net This could lead to the development of new methods for the site-selective functionalization of the aromatic ring or the isopropyl moiety. The exploration of these unconventional transformations could significantly expand the synthetic utility of this cyanohydrin.

Potential TransformationDescriptionKey Research Question
Photoredox CatalysisUtilization of the deprotonated cyanohydrin as a photo-reductant in organic transformations.Can this compound initiate novel C-C bond-forming reactions under visible light irradiation?
Radical-Mediated Cyano Group MigrationIntramolecular transfer of the nitrile group to other positions within the molecule.What are the conditions required to control the regioselectivity of cyano group migration in this specific molecule?
Asymmetric CatalysisDevelopment of enantioselective methods for the synthesis of chiral this compound.Which chiral catalysts can provide high enantioselectivity in the synthesis of this cyanohydrin?

Integration into High-Throughput Experimentation and Machine Learning Approaches

To accelerate the discovery of new reactions and optimize existing ones, high-throughput experimentation (HTE) and machine learning (ML) will be indispensable tools. HTE methodologies, which allow for the rapid screening of numerous reaction conditions, have been successfully applied to the synthesis and analysis of other cyanohydrins. nih.govresearchgate.netnih.govresearchgate.net For this compound, HTE could be employed to efficiently screen for optimal catalysts, solvents, and reaction parameters for both its synthesis and subsequent transformations.

The large datasets generated from HTE can then be used to train machine learning algorithms. These models could predict reaction outcomes, identify key factors influencing yield and selectivity, and even propose novel reaction conditions or catalysts. This data-driven approach can significantly reduce the experimental effort and resources required for research and development.

HTE/ML ApplicationObjectivePotential Impact
Catalyst ScreeningIdentify novel and more efficient catalysts for the synthesis of the target compound.Discovery of cheaper, more sustainable, and more selective catalysts.
Reaction OptimizationDetermine the optimal reaction conditions (temperature, pressure, solvent, etc.) for known and new transformations.Increased reaction yields, reduced side products, and improved process efficiency.
Predictive ModelingDevelop machine learning models to predict the reactivity and properties of derivatives of the target compound.Accelerated discovery of new molecules with desired functionalities.

Sustainable Synthesis and Circular Economy Considerations

Future research must prioritize the development of sustainable synthetic routes to and from this compound. This includes the use of greener solvents, biocatalysis, and continuous flow chemistry. The use of ionic liquids as environmentally benign reaction media has been shown to be effective for the synthesis of other cyanohydrins and could be adapted for this compound. rsc.orgresearchgate.net

Biocatalysis, utilizing enzymes such as hydroxynitrile lyases (HNLs), offers a highly enantioselective and sustainable method for cyanohydrin synthesis. rsc.org The immobilization of these enzymes allows for their reuse and integration into continuous flow systems, which can improve efficiency and reduce waste. rsc.orgresearchgate.net

From a circular economy perspective, the nitrile group in this compound could be a valuable functional handle. While the direct recycling of this small molecule is not straightforward, its derivatives could be designed for easier degradation or incorporation into recyclable polymers. The principles applied in the recycling of nitrile-containing polymers, such as nitrile butadiene rubber (NBR), could provide a conceptual framework for developing more circular approaches for fine chemicals. sspseals.commdpi.comresearchgate.net

Sustainability AspectApproachBenefit
Green SolventsReplacement of volatile organic compounds with ionic liquids or water-based systems. rsc.orgresearchgate.netresearchgate.netReduced environmental impact and improved safety.
BiocatalysisUse of hydroxynitrile lyases for enantioselective synthesis. rsc.orgHigh selectivity under mild conditions, reducing energy consumption and waste.
Flow ChemistryImplementation of continuous manufacturing processes. rsc.orgresearchgate.netunimi.itEnhanced process control, improved safety, and higher efficiency.

Interdisciplinary Research with Chemical Biology and Materials Science

The versatile nature of the cyanohydrin functional group makes this compound an attractive candidate for interdisciplinary research. In the realm of chemical biology, this compound can serve as a precursor for a variety of biologically active molecules. The nitrile and hydroxyl groups can be readily converted into other functional groups, such as carboxylic acids, amino acids, and amino alcohols, which are key building blocks for pharmaceuticals. researchgate.netsciencedaily.comjove.comyoutube.com

In materials science, the nitrile group can be a key component in the synthesis of novel polymers. Nitrile functionalities are known to impart specific properties to materials, such as resistance to oils and fuels. wikipedia.org The incorporation of this compound or its derivatives into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and chemical properties. The hydroxyl group also provides a site for further functionalization or cross-linking.

Interdisciplinary FieldPotential ApplicationResearch Focus
Chemical BiologyPrecursor for the synthesis of novel bioactive compounds. researchgate.netsciencedaily.comDesign and synthesis of derivatives with potential therapeutic properties.
Materials ScienceMonomer for the synthesis of functional polymers. researchgate.netInvestigation of the impact of the compound's structure on polymer properties.
Medicinal ChemistryScaffold for the development of new drug candidates.Exploration of structure-activity relationships of its derivatives.

Q & A

Q. How can degradation products be identified and quantified under stressed conditions?

  • Methodological Answer: Perform forced degradation studies:
  • Acid/base hydrolysis: Use 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation: 3% H2O2 at 25°C for 12 hours.
  • Photolysis: Expose to UV light (ICH Q1B guidelines).
    Analyze degradants via LC-MS/MS and compare with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.